molecular formula C18H17Cl3N2O3 B11982695 N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide

Cat. No.: B11982695
M. Wt: 415.7 g/mol
InChI Key: TXELWKUTSHISFK-UHFFFAOYSA-N
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Description

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(acetylamino)phenol and 2,2,2-trichloroethylamine. These intermediates are then reacted under controlled conditions to form the final product.

  • Step 1: Preparation of 3-(acetylamino)phenol

    • React aniline with acetic anhydride to form N-acetylaniline.
    • Oxidize N-acetylaniline to obtain 3-(acetylamino)phenol.
  • Step 2: Preparation of 2,2,2-trichloroethylamine

    • React trichloroacetaldehyde with ammonia to form 2,2,2-trichloroethylamine.
  • Step 3: Coupling Reaction

    • React 3-(acetylamino)phenol with 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The acetylamino and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichloroethyl group can enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide
  • N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide
  • N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide

Uniqueness

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17Cl3N2O3

Molecular Weight

415.7 g/mol

IUPAC Name

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C18H17Cl3N2O3/c1-11-5-3-6-13(9-11)16(25)23-17(18(19,20)21)26-15-8-4-7-14(10-15)22-12(2)24/h3-10,17H,1-2H3,(H,22,24)(H,23,25)

InChI Key

TXELWKUTSHISFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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